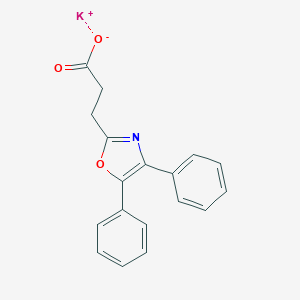

Oxaprozin Potassium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

174064-08-5 |

|---|---|

Molecular Formula |

C18H14KNO3 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

potassium 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoate |

InChI |

InChI=1S/C18H15NO3.K/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,20,21);/q;+1/p-1 |

InChI Key |

QTAQWNSMRSLSCG-UHFFFAOYSA-M |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+] |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+] |

Other CAS No. |

174064-08-5 |

Synonyms |

Oxaprozin, potassium salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxaprozin Potassium on Cyclooxygenase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxaprozin is a long-acting, non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1] Its therapeutic effects, primarily analgesia and anti-inflammation, are mediated through the inhibition of cyclooxygenase (COX) enzymes.[2][3] This document provides a detailed technical overview of oxaprozin potassium's mechanism of action on the COX isoenzymes, COX-1 and COX-2. It covers the molecular interactions, inhibitory concentrations, and relevant experimental protocols for assessing its activity. Furthermore, it briefly touches upon COX-independent pathways that may contribute to its overall pharmacological profile.

The Cyclooxygenase (COX) Enzymes: An Overview

Cyclooxygenase enzymes are the primary targets of NSAIDs.[4] They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate a wide array of physiological and pathological processes.[4] There are two main isoforms:

-

COX-1: This is a constitutively expressed enzyme found in most tissues and is responsible for "housekeeping" functions.[4] These include maintaining the integrity of the gastric mucosa, regulating renal blood flow, and mediating platelet aggregation.[4]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[4] Its activity leads to the production of prostaglandins that mediate inflammation, pain, and fever.[3]

The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.[3]

Oxaprozin's Core Mechanism: Non-Selective COX Inhibition

This compound functions as a non-selective inhibitor of both COX-1 and COX-2, meaning it blocks the activity of both isoforms.[2][3] This non-selective action underpins both its therapeutic efficacy and its potential for side effects.

Molecular Interaction and Binding Mode

As a propionic acid-based NSAID, oxaprozin's interaction with the cyclooxygenase active site is crucial for its inhibitory activity. The COX active site is a long, hydrophobic channel.[5] Molecular docking studies suggest that oxaprozin, like other acidic NSAIDs, binds within this channel. The propanoic acid moiety is critical for this interaction. While a crystal structure of oxaprozin bound to either COX isoform is not publicly available, computational analyses indicate that its derivatives form stable hydrogen bonds and hydrophobic interactions with key residues within the active site. For instance, interactions with Arginine 120 (Arg-120) at the channel entrance are typical for many NSAIDs, where the carboxylic acid group of the drug forms a salt bridge or hydrogen bond.[5]

Kinetics of Inhibition

Quantitative Analysis of COX Inhibition

The potency of oxaprozin's inhibitory action is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the available data. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme and the assay methodology.

| Isoform | Enzyme Source | IC50 (μM) | Reference |

| COX-1 | Human Platelet | 2.2 | [5] |

| COX-2 | IL-1 Stimulated Human Synovial Cell | 36 | [5] |

These values indicate that oxaprozin is a more potent inhibitor of COX-1 than COX-2.

COX-Independent Mechanisms of Action

Beyond its primary action on cyclooxygenase, oxaprozin has been shown to exhibit anti-inflammatory properties through COX-independent pathways. Notably, it can inhibit the activation of Nuclear Factor-kappa B (NF-κB).[2][5] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB activation, oxaprozin can further suppress the inflammatory response.[5]

Experimental Protocols: In Vitro COX Inhibition Assay

The determination of a compound's inhibitory activity against COX-1 and COX-2 is a fundamental step in its pharmacological profiling. A common method is the in vitro cyclooxygenase inhibitor screening assay using purified enzymes.

Principle

This assay measures the amount of prostaglandin produced by purified ovine COX-1 or human recombinant COX-2 in the presence of the inhibitor. The peroxidase activity of COX is utilized to generate a colored product that can be measured spectrophotometrically. The concentration of prostaglandin is typically quantified via an Enzyme Immunoassay (EIA).

Detailed Methodology

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Reaction Mixture Preparation: In a 96-well plate, a reaction buffer containing heme, the respective COX enzyme (COX-1 or COX-2), and various concentrations of this compound (or a vehicle control) is prepared.

-

Incubation: The plate is incubated for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid. The plate is then incubated for a defined time (e.g., 2 minutes) at 37°C.

-

Termination of Reaction: The reaction is stopped by the addition of a strong acid, such as hydrochloric acid (HCl).

-

Reduction of PGH2: Stannous chloride is added to reduce the unstable PGH2, the product of the COX reaction, to the more stable PGF2α.

-

Quantification by EIA:

-

The resulting solution containing PGF2α is diluted and transferred to a separate EIA plate pre-coated with monoclonal anti-rabbit IgG antibodies.

-

A PGF2α-acetylcholinesterase (AChE) conjugate (tracer) and a specific PGF2α antiserum are added to the wells. The plate is incubated overnight. During this time, the free PGF2α in the sample competes with the PGF2α-AChE tracer for binding to the antiserum.

-

The plate is washed to remove unbound reagents.

-

Ellman's reagent, which contains the substrate for AChE, is added. The AChE on the bound tracer will hydrolyze the substrate, producing a yellow color.

-

-

Data Analysis:

-

The absorbance is read spectrophotometrically (e.g., at 412 nm). The intensity of the color is inversely proportional to the amount of PGF2α in the initial sample.

-

A standard curve is generated using known concentrations of PGF2α.

-

The concentration of PGF2α produced at each inhibitor concentration is determined from the standard curve.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway: Prostaglandin Biosynthesis

Caption: Prostaglandin synthesis pathway and the inhibitory action of oxaprozin.

Experimental Workflow: In Vitro COX Inhibition Assay

Caption: Workflow for a typical in vitro cyclooxygenase inhibition assay.

Logical Relationship: From Inhibition to Effect

Caption: Logical flow from COX inhibition by oxaprozin to clinical effects.

Conclusion

This compound exerts its primary therapeutic effects through the non-selective inhibition of cyclooxygenase enzymes COX-1 and COX-2. This leads to a reduction in the synthesis of prostaglandins involved in inflammation and pain. While it is a more potent inhibitor of COX-1, its long half-life ensures sustained inhibition of both isoforms. The molecular interaction involves binding within the hydrophobic channel of the COX active site. In addition to its primary mechanism, oxaprozin's ability to inhibit the NF-κB signaling pathway may also contribute to its anti-inflammatory profile. A thorough understanding of this dual, non-selective inhibitory action is fundamental for its rational use in clinical practice and for the development of future anti-inflammatory agents.

References

- 1. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxaprozin: kinetic and dynamic profile in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Oxaprozin Potassium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oxaprozin potassium, a nonsteroidal anti-inflammatory drug (NSAID). The information is compiled from a variety of clinical studies and pharmacological reviews to support research, development, and clinical understanding of this compound.

Introduction

Oxaprozin is a propionic acid derivative NSAID used for the management of osteoarthritis and rheumatoid arthritis.[1] The potassium salt of oxaprozin was developed to offer a faster onset of therapeutic effect compared to the free acid form due to its increased solubility.[2] This guide delves into the absorption, distribution, metabolism, and excretion (ADME) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its pharmacokinetic pathways and study designs.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been characterized in several clinical studies involving healthy volunteers and patient populations. The data presented below is summarized from single-dose, multiple-dose, and food-effect studies.

Table 1: Summary of Single-Dose Pharmacokinetic Parameters of Oxaprozin (1200 mg) in Healthy Adults

| Parameter | Total Drug (Mean, %CV) | Unbound Drug (Mean, %CV) |

| Tmax (hr) | 3.09 (39) | 3.03 (48) |

| Oral Clearance (L/hr/70 kg) | 0.150 (24) | 136 (24) |

| Apparent Volume of Distribution (Vd/F; L/70 kg) | 11.7 (13) | 6230 (28) |

| Elimination Half-life (hr) | 54.9 (49) | 27.8 (34) |

Data sourced from DailyMed.

Table 2: Comparison of Single-Dose vs. Multiple-Dose Pharmacokinetics of Oxaprozin (1200 mg) in Healthy Adults

| Parameter | Single Dose (Total Drug, Mean, %CV) | Multiple Dose (Total Drug, Mean, %CV) | Single Dose (Unbound Drug, Mean, %CV) | Multiple Dose (Unbound Drug, Mean, %CV) |

| Tmax (hr) | 3.09 (39) | 2.44 (40) | 3.03 (48) | 2.33 (35) |

| Oral Clearance (L/hr/70 kg) | 0.150 (24) | 0.301 (29) | 136 (24) | 102 (45) |

| Apparent Volume of Distribution at Steady State (Vd/F; L/70 kg) | 11.7 (13) | 16.7 (14) | 6230 (28) | 2420 (38) |

| Elimination Half-life (hr) | 54.9 (49) | 41.4 (27) | 27.8 (34) | 19.5 (15) |

Data sourced from DailyMed.

Table 3: Effect of Food on the Bioavailability of a Single 1200 mg Oral Dose of Oxaprozin

| Parameter | Fasting State (Mean) | Post-prandial State (Mean) |

| Cmax (µg/mL) | 103 | 109 |

| AUC (µg/mL*hr) | 7042 | 7066 |

| Tmax (hr) | ~5 | ~5 |

| Half-life (hr) | 50 | 48 |

Data from a study involving twelve healthy volunteers who received a single 1200 mg oral dose of oxaprozin.[3]

Experimental Protocols

The pharmacokinetic parameters detailed above were determined through a series of clinical trials. The methodologies employed in these key experiments are outlined below.

Bioavailability and Pharmacokinetic Studies

Study Design: Most pharmacokinetic studies of this compound have utilized a randomized, crossover design. For instance, in a food-effect study, twelve healthy volunteers received a single 1200 mg oral dose of oxaprozin under both fasting and post-prandial conditions, with a washout period between administrations.[3] Bioequivalence studies have also employed a randomized crossover design with healthy volunteers.[4]

Subject Population: Studies have been conducted in healthy adult volunteers, including specific cohorts of elderly patients, to assess the impact of age on pharmacokinetics.[5] Patient populations, such as those with osteoarthritis, have also been studied in larger clinical trials.[2]

Drug Administration and Sample Collection:

-

Dosage: Single oral doses of this compound, typically ranging from 600 mg to 1800 mg, were administered.[6]

-

Blood Sampling: Venous blood samples were collected at predetermined time points post-dose to characterize the plasma concentration-time profile. For a single-dose study, sampling might occur over a 10 to 14-day period to adequately capture the long elimination half-life of the drug.[3][5]

-

Plasma Preparation: Blood samples were centrifuged to separate plasma, which was then stored frozen until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of oxaprozin in human plasma is predominantly achieved using validated reversed-phase high-performance liquid chromatography (RP-HPLC) methods with UV detection.

-

Sample Preparation: Plasma samples typically undergo a protein precipitation step followed by liquid-liquid extraction to isolate the drug and remove interfering substances.[7]

-

Chromatographic Conditions:

-

Column: A C18 analytical column is commonly used for separation.[7][8]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is used as the mobile phase.[7][8] The pH is typically adjusted to be acidic.

-

Detection: UV detection is employed, with the wavelength generally set between 220 nm and 290 nm.[7][9]

-

-

Validation: The HPLC methods are validated for linearity, accuracy, precision, specificity, and sensitivity (limit of detection and quantification) to ensure reliable and reproducible results.[9]

Pharmacokinetic Profile

Absorption

Oxaprozin is well-absorbed after oral administration, with a bioavailability of approximately 95%.[10] The potassium salt facilitates faster dissolution compared to the free acid. Peak plasma concentrations (Tmax) are typically reached within 3 to 6 hours after oral administration.[1][5] The presence of food does not significantly affect the extent of absorption (AUC) or the peak plasma concentration (Cmax) of oxaprozin, although it may slightly delay the onset of absorption.[3]

Distribution

Oxaprozin is highly bound to plasma proteins (>99%), primarily albumin.[6] This extensive protein binding limits its volume of distribution, which is approximately 10-16 L/70 kg for the total drug.[6] The binding is saturable at therapeutic concentrations, leading to non-linear pharmacokinetics at higher doses.[1][6]

Metabolism

Oxaprozin is extensively metabolized in the liver, with approximately 65% undergoing microsomal oxidation and 35% undergoing glucuronic acid conjugation.[11] The major metabolites are ester and ether glucuronides, which are pharmacologically inactive.[3] A small fraction (<5%) is converted to active phenolic metabolites, but their contribution to the overall therapeutic effect is minimal.[3]

Excretion

The elimination of oxaprozin and its metabolites occurs primarily through the kidneys. Approximately 65% of the administered dose is excreted in the urine, and about 35% is eliminated in the feces as metabolites.[3] Less than 5% of the dose is excreted as unchanged drug in the urine.[3] The long elimination half-life of oxaprozin, ranging from 40 to 60 hours, allows for once-daily dosing.[1]

Visualizations

Signaling Pathway of Oxaprozin Pharmacokinetics

References

- 1. Clinical pharmacokinetics of oxaprozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of food on oxaprozin bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxaprozin pharmacokinetics in the elderly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. wjbphs.com [wjbphs.com]

- 8. [Determination of oxaprozin in human plasma with high performance liquid chromatography (HPLC) and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. Oxaprozin: kinetic and dynamic profile in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Oxaprozin Potassium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of oxaprozin potassium, a non-steroidal anti-inflammatory drug (NSAID). The document details the underlying chemical reactions, experimental procedures, purification methods, and analytical techniques for characterization.

Introduction

Oxaprozin is a propionic acid derivative NSAID used to relieve pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1] Its therapeutic effect is primarily due to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[2][3] this compound, the potassium salt of the active pharmaceutical ingredient, offers advantages such as increased solubility, which can lead to a faster onset of action.[4][5] This guide outlines the chemical pathways and practical methodologies for the synthesis and purification of high-purity this compound.

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of oxaprozin free acid, followed by its conversion to the potassium salt.

Synthesis of Oxaprozin

A common and effective method for the synthesis of oxaprozin involves the condensation of benzoin with succinic anhydride to form benzoin hemisuccinate, followed by cyclization with ammonium acetate in acetic acid.[2]

Reaction Scheme:

-

Step 1: Formation of Benzoin Hemisuccinate Benzoin + Succinic Anhydride → Benzoin Hemisuccinate

-

Step 2: Cyclization to form Oxaprozin Benzoin Hemisuccinate + Ammonium Acetate → Oxaprozin

Conversion to this compound

Oxaprozin free acid is converted to its potassium salt by reaction with a suitable potassium base, such as potassium hydroxide.[4] This acid-base reaction is typically carried out in an alcoholic solvent like isopropanol.[4]

Reaction Scheme:

Oxaprozin + Potassium Hydroxide → this compound + Water

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound.

Synthesis of Oxaprozin

Materials and Equipment:

-

Benzoin

-

Succinic anhydride

-

Pyridine

-

Ammonium acetate

-

Glacial acetic acid

-

Reaction flask with reflux condenser and stirrer

-

Heating mantle

Procedure:

-

In a 200L reaction vessel, add 32 kg of benzoin and 23 kg of succinic anhydride.

-

Add 18 kg of pyridine to the mixture.

-

Purge the reactor with nitrogen and begin stirring.

-

Slowly heat the mixture to 92 ± 1 °C and maintain this temperature for 1.5 hours.

-

After the reaction is complete, cool the mixture and proceed with the cyclization step.

-

The resulting benzoin hemisuccinate is then cyclized with ammonium acetate in refluxing acetic acid to yield oxaprozin.

Synthesis of this compound

Materials and Equipment:

-

Oxaprozin (free acid)

-

Isopropanol

-

Aqueous potassium hydroxide (KOH) solution

-

Stainless steel or glass-lined reaction vessel

-

Heating and cooling system

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven

Procedure:

-

Charge the reaction vessel with oxaprozin and isopropanol.[4]

-

Heat the mixture to approximately 70 °C with stirring.[4]

-

Slowly add an aqueous solution of potassium hydroxide until a pH of 9-13 is reached. A minimum of one stoichiometric equivalent of KOH per equivalent of oxaprozin is required for complete conversion.[4]

-

Remove a portion of the solvent by distillation to reduce water content, which can decrease the yield due to the solubility of the product.[4]

-

Add fresh isopropanol to the mixture at reflux temperature.[4]

-

Cool the solution to induce crystallization of this compound.[4]

-

Isolate the product by filtration and wash the crystals with cold isopropanol.[4]

-

Dry the purified this compound in a vacuum or forced-air dryer at a suitable temperature (e.g., 65 °C).[4]

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a common and effective method for this purpose.

Recrystallization Protocol

Materials and Equipment:

-

Crude this compound

-

Isopropanol

-

Crystallization vessel with heating and cooling capabilities

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot isopropanol.

-

Once fully dissolved, allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the solution in an ice bath to maximize the yield of the recrystallized product.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold isopropanol to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Oxaprozin Synthesis | ||

| Benzoin to Succinic Anhydride Ratio | 1 : 0.72 (by weight) | |

| Reaction Temperature | 92 ± 1 °C | |

| Reaction Time | 1.5 hours | |

| Estimated Yield | ~85-90% | |

| This compound Synthesis | ||

| Reaction Solvent | Isopropanol | [4] |

| Reaction Temperature | ~70 °C | [4] |

| pH Endpoint | 9-13 | [4] |

| Estimated Yield | >90% | |

| Physical Properties | ||

| Molecular Formula | C₁₈H₁₄KNO₃ | |

| Molecular Weight | 331.41 g/mol | |

| Solubility in Water | 370 mg/mL | [4][5] |

| Analysis Type | Method Details | Expected Results |

| Purity Analysis | HPLC: A reversed-phase HPLC method can be used with a C18 column. The mobile phase could be a mixture of acetonitrile and a phosphate buffer. Detection is typically performed using a UV detector at a wavelength of 254 nm. A gradient elution can be employed to separate impurities effectively. | Purity of >99.5% after recrystallization. Impurities should be below the limits set by pharmacopeial standards. |

| Identity | FT-IR Spectroscopy: The IR spectrum should show characteristic peaks corresponding to the functional groups in this compound, including the carboxylate salt. ¹H NMR Spectroscopy: The NMR spectrum will confirm the chemical structure of the compound. | The spectra should match the reference spectra for this compound. |

Visualizations

Workflow for Chemical Synthesis and Purification

References

- 1. Oxaprozin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Oxaprozin? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. WO1997044022A1 - Potassium, sodium and tris oxaprozin salt pharmaceutical formulations - Google Patents [patents.google.com]

- 5. EP0901372B1 - Potassium, sodium and tris oxaprozin salt pharmaceutical formulations - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Oxaprozin Potassium in Various Solvent Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of oxaprozin potassium, a nonsteroidal anti-inflammatory drug (NSAID), in various solvent systems. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations to support formulation and research activities.

Introduction to this compound

Oxaprozin is a propionic acid derivative NSAID that functions by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain. The potassium salt of oxaprozin, this compound, is utilized in pharmaceutical formulations to enhance the dissolution rate and bioavailability of the drug. Understanding its solubility in different solvent systems is paramount for the development of stable, effective, and bioavailable dosage forms.

Solubility Data

The solubility of a drug substance is a critical physicochemical property that influences its absorption and therapeutic efficacy. This section presents the available quantitative and qualitative solubility data for this compound and its parent compound, oxaprozin, in various solvent systems.

This compound Solubility

Quantitative solubility data for this compound in common organic solvents is not extensively available in publicly accessible literature. However, its solubility in aqueous systems is well-documented.

Table 1: Solubility of this compound

| Solvent System | Temperature | Solubility | Citation |

| Water | Not Specified | 370 mg/mL | [1][2] |

| Alcohol | Not Specified | Slightly Soluble | [3][4] |

Oxaprozin (Free Acid) Solubility

For comparative purposes, the solubility of the free acid form, oxaprozin, is provided below. It is important to note that the solubility of the salt form is generally significantly higher in aqueous media than the free acid.

Table 2: Solubility of Oxaprozin (Free Acid) in Various Solvents

| Solvent System | Temperature | Solubility | Citation |

| Water | Not Specified | Insoluble | [5] |

| Ethanol | Not Specified | ~15 mg/mL | [6][7][8] |

| Ethanol | 25°C | 27 mg/mL | [9] |

| Methanol | 298.15 K (25°C) | Mole Fraction: 0.00313 | [6] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL | [6][7][8] |

| Dimethyl Sulfoxide (DMSO) | 25°C | 59 mg/mL | [9] |

| Acetone | 298.15 K (25°C) | Mole Fraction: 0.00164 | [6] |

| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL | [7][8] |

Note: The mole fraction can be converted to mg/mL, but this requires the density of the saturated solution, which is not provided in the source.

Effect of pH on Solubility

Effect of Temperature on Solubility

The solubility of oxaprozin in various organic solvents has been shown to be positively correlated with temperature, meaning solubility increases as the temperature rises[6]. A study on the solubility of oxaprozin in supercritical carbon dioxide also demonstrated a significant dependence on temperature and pressure[2][8][12]. While specific data for this compound is limited, it is a general principle that the solubility of most solid solutes increases with temperature.

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the equilibrium solubility of this compound using the shake-flask method, which is considered the gold standard for solubility measurements.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps for determining the thermodynamic equilibrium solubility of this compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol, phosphate buffer at a specific pH)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of the Test Solution:

-

Add an excess amount of this compound to a glass vial. An amount that is visually in excess of what will dissolve is sufficient to ensure a saturated solution.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant agitation speed (e.g., 150 rpm) within a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Allow the suspension to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solid to sediment.

-

To separate the undissolved solid, either centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) or filter the supernatant through a syringe filter (0.45 µm). It is crucial to ensure that the filter does not adsorb the solute.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a ratio of 60:40 (v/v)[1][13].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 286 nm.

-

Injection Volume: 20 µL.

Standard Preparation:

-

Prepare a stock solution of this compound of a known concentration in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

Analysis:

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared samples.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Visualizations

Mechanism of Action: Prostaglandin Synthesis Pathway Inhibition

Oxaprozin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Caption: Mechanism of action of oxaprozin via inhibition of COX-1 and COX-2.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This technical guide has summarized the available solubility data for this compound and its free acid form in various solvent systems. While quantitative data for the potassium salt in organic solvents is limited, its high aqueous solubility is a key characteristic. The provided detailed experimental protocol for the shake-flask method offers a robust framework for researchers to conduct their own solubility studies. The visualizations of the mechanism of action and the experimental workflow provide clear and concise summaries of these critical aspects. This information is intended to be a valuable resource for scientists and professionals involved in the research and development of oxaprozin-based pharmaceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. wjbphs.com [wjbphs.com]

- 8. Design of predictive model to optimize the solubility of Oxaprozin as nonsteroidal anti-inflammatory drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. flore.unifi.it [flore.unifi.it]

- 11. biorbyt.com [biorbyt.com]

- 12. Development a novel robust method to enhance the solubility of Oxaprozin as nonsteroidal anti-inflammatory drug based on machine-learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Oxaprozin Potassium and its Impact on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, exerts its therapeutic effects primarily through the modulation of the prostaglandin synthesis pathway. This technical guide provides an in-depth analysis of the mechanism of action of oxaprozin potassium, focusing on its inhibitory effects on cyclooxygenase (COX) enzymes. We present a compilation of quantitative data on its COX-1 and COX-2 inhibition, detailed experimental protocols for assessing its activity, and visual representations of the relevant biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction

Oxaprozin is a non-narcotic, non-steroidal anti-inflammatory drug used to relieve the inflammation, swelling, stiffness, and joint pain associated with osteoarthritis and rheumatoid arthritis.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1][2][3][4] Prostaglandins are lipid compounds that mediate a variety of physiological and pathological processes, including inflammation, pain, and fever.[3] By blocking prostaglandin synthesis, oxaprozin effectively reduces the inflammatory response.[2][4] This guide delves into the specifics of how this compound interacts with and inhibits the prostaglandin synthesis pathway.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory, analgesic, and antipyretic properties of oxaprozin are primarily attributed to its inhibition of the COX enzymes, specifically COX-1 and COX-2.[3][4] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[1][2][3][4]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[3]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[3]

Oxaprozin is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2.[1][4] However, in vitro studies have shown that it possesses a degree of selectivity, with a higher affinity for COX-1 over COX-2 in some assay systems.[1][4]

Prostaglandin Synthesis Pathway

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by either the cyclooxygenase or lipoxygenase pathways. The cyclooxygenase pathway, which is the target of oxaprozin, proceeds as follows:

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Quantitative Analysis of COX Inhibition

The inhibitory potency of oxaprozin against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the assay system used.

| NSAID | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |

| Oxaprozin | Human Platelet / IL-1-stimulated Synovial Cells | 2.2 | 36 | 16.4 |

| Ibuprofen | Human Whole Blood Assay | 1.5 | 3.5 | 2.3 |

| Naproxen | Human Whole Blood Assay | 0.6 | 3.1 | 5.2 |

| Celecoxib | Human Whole Blood Assay | 50 | 0.05 | 0.001 |

| Diclofenac | Human Whole Blood Assay | 0.2 | 0.01 | 0.05 |

Note: Data for Ibuprofen, Naproxen, Celecoxib, and Diclofenac are representative values from human whole blood assays and are included for comparative purposes. The selectivity ratio is calculated as IC50 (COX-2) / IC50 (COX-1); a lower ratio indicates higher selectivity for COX-2.

Experimental Protocols

The determination of COX inhibition by oxaprozin and other NSAIDs involves various in vitro and ex vivo assays. Below are detailed methodologies for two key experimental approaches.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant environment.

Caption: Workflow for the Human Whole Blood Assay to determine COX-1 and COX-2 inhibition.

Protocol Details:

-

Blood Collection:

-

For COX-1: Collect venous blood into tubes without anticoagulant.

-

For COX-2: Collect venous blood into tubes containing heparin.

-

-

Incubation with Inhibitor:

-

Aliquots of whole blood are incubated with various concentrations of oxaprozin or a vehicle control.

-

-

COX-1 Activity Measurement:

-

Blood is allowed to clot for 1 hour at 37°C, which stimulates platelets to produce thromboxane A2 (TXA2), a product of COX-1 activity. TXA2 is unstable and is measured as its stable metabolite, thromboxane B2 (TXB2).

-

Serum is separated by centrifugation.

-

TXB2 levels are quantified using methods such as ELISA or LC-MS/MS.

-

-

COX-2 Activity Measurement:

-

Heparinized whole blood is stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.

-

The blood is incubated for 24 hours at 37°C.

-

Plasma is separated by centrifugation.

-

Prostaglandin E2 (PGE2), a major product of COX-2 in this system, is quantified.

-

-

Data Analysis:

-

The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each oxaprozin concentration.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

COX Activity Assay with Purified Enzymes

This assay provides a direct measure of the inhibitory effect of oxaprozin on isolated COX-1 and COX-2 enzymes.

Protocol Details:

-

Enzyme Preparation:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

-

Reaction Mixture:

-

A reaction buffer (e.g., Tris-HCl) containing a heme cofactor is prepared.

-

The purified enzyme is added to the buffer.

-

-

Inhibitor Incubation:

-

Various concentrations of oxaprozin are pre-incubated with the enzyme.

-

-

Initiation of Reaction:

-

The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

-

-

Measurement of Product Formation:

-

The production of prostaglandins (e.g., PGE2) is measured. This can be done using various techniques:

-

Colorimetric Assays: These assays often measure the peroxidase activity of COX.

-

Radioimmunoassays (RIA): A competitive binding assay using radiolabeled prostaglandins.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying prostaglandins.

-

-

-

Data Analysis:

-

The rate of product formation is determined for each inhibitor concentration.

-

IC50 values are calculated as described for the whole blood assay.

-

Effects on Specific Prostaglandins and Tissues

Oxaprozin's inhibition of COX enzymes leads to a reduction in the production of various prostaglandins, including PGE2, a key mediator of inflammation and pain in arthritic joints. Studies on human synovial fibroblasts, the predominant cell type in the synovial tissue of joints, have shown that NSAIDs, including those of the propionic acid class, effectively inhibit PGE2 synthesis in a dose-dependent manner. This reduction in PGE2 levels within the synovial fluid is a major contributor to the therapeutic efficacy of oxaprozin in treating arthritis.

Conclusion

This compound is a potent, non-selective inhibitor of both COX-1 and COX-2, with a tendency towards greater inhibition of COX-1 in some assay systems. Its therapeutic benefits in inflammatory conditions such as osteoarthritis and rheumatoid arthritis are directly linked to its ability to suppress the synthesis of prostaglandins, particularly PGE2, at sites of inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and further characterize the pharmacological profile of oxaprozin and other NSAIDs. The continued investigation into the nuanced effects of NSAIDs on prostaglandin synthesis pathways is crucial for the development of more effective and safer anti-inflammatory therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Radioimmunoassay for prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A radioimmunoassay for prostaglandin A1 in human peripheral blood. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of Oxaprozin Potassium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaprozin potassium, the potassium salt of oxaprozin, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class of pharmaceuticals. It is utilized in the management of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and mechanism of action, supported by experimental methodologies and data visualizations to aid in research and development.

Molecular Structure and Identity

This compound is chemically designated as 4,5-diphenyl-2-oxazolepropionic acid, potassium salt. The presence of the potassium salt significantly enhances its aqueous solubility compared to the parent compound, oxaprozin, which facilitates a more rapid onset of action.

Table 1: Molecular Identity of this compound

| Identifier | Value |

| Chemical Name | 4,5-diphenyl-2-oxazolepropionic acid, potassium salt |

| Empirical Formula | C₁₈H₁₄KNO₃ |

| Molecular Weight | 331.412 g/mol [1] |

| CAS Number | 174064-08-5[1] |

| UNII | ML56O2Z92I[2] |

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. Key properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Description | White to off-white powder[3][4] |

| Melting Point | 215°C[3][4] |

| Solubility | Very soluble in water; Slightly soluble in alcohol[3][4] |

| Water: 370 mg/mL[5][6] | |

| pKa | 9.7 in water[3][4] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of active pharmaceutical ingredients. Below are generalized but detailed protocols for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method.

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For this compound, this is a sharp point at 215°C[3][4].

-

Solubility Determination

The solubility of this compound in various solvents can be determined using the equilibrium solubility method.

-

Apparatus: Isothermal shaker, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

The mixture is agitated in an isothermal shaker at a constant temperature until equilibrium is reached.

-

The suspension is then centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear supernatant is quantified using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

pKa Determination

The pKa value can be determined by potentiometric titration.

-

Apparatus: Potentiometer with a suitable electrode, burette, magnetic stirrer.

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent system (e.g., water-methanol mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

-

Mechanism of Action: COX Inhibition Pathway

Oxaprozin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2[7][8]. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever[7]. By blocking this pathway, oxaprozin reduces the production of prostaglandins, thereby alleviating the symptoms of inflammatory conditions[7].

References

- 1. Nanoprodrugs of NSAIDs: Preparation and Characterization of Flufenamic Acid Nanoprodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Oxaprozin? [synapse.patsnap.com]

- 3. EP0901372B1 - Potassium, sodium and tris oxaprozin salt pharmaceutical formulations - Google Patents [patents.google.com]

- 4. Development a novel robust method to enhance the solubility of Oxaprozin as nonsteroidal anti-inflammatory drug based on machine-learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Oxaprozin: kinetic and dynamic profile in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

An In-depth Technical Guide on the Early-Stage Research of Oxaprozin's Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaprozin is a long-acting, nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, similar to ibuprofen and naproxen.[1] Approved for medical use in 1983, it is primarily prescribed for the management of inflammation and pain associated with osteoarthritis and rheumatoid arthritis.[2] Like other NSAIDs, its principal mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1] However, early-stage research has revealed a more complex pharmacodynamic profile for oxaprozin, suggesting that its anti-inflammatory effects extend beyond simple COX inhibition. This technical guide provides a comprehensive overview of the foundational research into oxaprozin's anti-inflammatory properties, focusing on its multi-faceted mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Anti-inflammatory Action

Oxaprozin's anti-inflammatory activity is attributed to several interconnected mechanisms, primarily centered around the inhibition of key enzymatic and signaling pathways that drive the inflammatory response.

Inhibition of Cyclooxygenase (COX) Enzymes

The most well-established mechanism for NSAIDs is the inhibition of the COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[3] Oxaprozin is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[1][4]

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and maintain renal blood flow.[3]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation.[3]

Early in vitro studies have quantified oxaprozin's inhibitory activity against both human COX isoforms, demonstrating its potent, non-selective nature.[5]

Inhibition of Nuclear Factor-κB (NF-κB) Activation

Beyond COX inhibition, a significant component of oxaprozin's anti-inflammatory effect is its ability to inhibit the activation of Nuclear Factor-κB (NF-κB).[5][6] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the COX-2 enzyme itself.[4][7] Research indicates that oxaprozin can block the nuclear translocation of NF-κB, thereby preventing the transcription of these key inflammatory mediators.[4][8] This action is considered clinically relevant, as oxaprozin can achieve high concentrations in synovial tissues, where this inhibitory activity would be most beneficial.[4]

Modulation of Neutrophil Migration via the PI3K/Akt Pathway

Neutrophils are among the first immune cells to be recruited to a site of inflammation, and their migration is a critical step in the inflammatory cascade. Early research has shown that oxaprozin can inhibit neutrophil migration in response to chemoattractants like C5a and CXCL8.[9] This effect is not due to cytotoxicity but is instead linked to the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[9] This pathway is crucial for F-actin polymerization, a necessary process for cell motility. By blocking the PI3K/Akt pathway, oxaprozin effectively reduces the infiltration of neutrophils into inflamed tissues, an action that is independent of its COX-inhibitory effects.[9]

Other Potential Mechanisms

Early research has also pointed to other potential, though less characterized, anti-inflammatory mechanisms:

-

Induction of Apoptosis in Activated Monocytes: Oxaprozin has been shown to induce apoptosis (programmed cell death) in activated monocytes in a dose-dependent manner.[10][11] Since monocyte-macrophages are key producers of pro-inflammatory mediators in inflamed joints, this effect could contribute significantly to the resolution of inflammation.[10][11]

-

Lipoxygenase (LOX) Pathway: Some NSAIDs have been noted to have an effect on the lipoxygenase pathway, which is responsible for the production of leukotrienes, another class of potent pro-inflammatory mediators.[12][13] While this has been suggested for oxaprozin, its specific inhibitory activity on LOX requires further detailed investigation.[12]

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage in vitro research on oxaprozin.

Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes by Oxaprozin

| Enzyme Isoform | Source | IC50 Value (µM) | Reference |

|---|---|---|---|

| COX-1 | Human Platelets | 2.2 | [5] |

| COX-2 | IL-1-stimulated Human Synovial Cells | 36 | [5] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Inhibition of NF-κB Activation and Related Effects

| Target/Effect | Cell Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| NF-κB Activation | Inflammatory Cells | 50 | [4][10][11] |

| Monocyte Apoptosis (Max Activity) | Activated Monocytes | 50 | [10][11] |

| Monocyte Apoptosis (Detectable) | Activated Monocytes | 5 |[10][11] |

Table 3: In Vitro Inhibition of Pro-inflammatory Cytokine Release

| Cytokine | Stimulant | Cell Type | Effect | Reference |

|---|---|---|---|---|

| TNF-α, IL-1β | LPS | Human Peripheral Mononuclear Cells | Release inhibited at concentrations that affect NF-κB binding | [4] |

| TNF-α, IL-1β, IL-6 | TPA | (Not specified) | Marked reduction in expression | [6] |

LPS (Lipopolysaccharide); TPA (12-O-Tetradecanoylphorbol-13-acetate)

Table 4: In Vitro Inhibition of Neutrophil Function

| Function | Chemoattractant | Oxaprozin Concentration (µM) | Effect | Reference |

|---|---|---|---|---|

| Migration & F-actin Polymerization | C5a, CXCL8 | 50 | Inhibition observed | [9] |

| PI3K/Akt Pathway | C5a, CXCL8 | 50 | Pathway activation was blocked |[9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental logics discussed.

Caption: Oxaprozin's inhibition of COX-1 and COX-2 enzymes.

Caption: Inhibition of the NF-κB signaling pathway by oxaprozin.

References

- 1. Oxaprozin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Oxaprozin - Wikipedia [en.wikipedia.org]

- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and Anti-inflammatory Effects of Oxaprozin-Paeonol Ester [ccspublishing.org.cn]

- 7. The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model [mdpi.com]

- 8. Oxaprozin: kinetic and dynamic profile in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neutrophil migration towards C5a and CXCL8 is prevented by non-steroidal anti-inflammatory drugs via inhibition of different pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. A review of the emerging profile of the anti-inflammatory drug oxaprozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Oxaprozin Potassium: In-Vivo Rodent Model Protocols for Preclinical Research

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for evaluating the anti-inflammatory and analgesic properties of Oxaprozin potassium in in-vivo rodent models. It includes comprehensive methodologies for the carrageenan-induced paw edema, adjuvant-induced arthritis, and acetic acid-induced writhing tests. Additionally, it summarizes key pharmacokinetic parameters of Oxaprozin in rats and mice and outlines its primary mechanism of action. Diagrams illustrating the experimental workflows and the drug's signaling pathway are provided to enhance understanding.

Introduction

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid class, similar to ibuprofen and naproxen.[1] It is utilized in clinical practice to alleviate the symptoms associated with osteoarthritis and rheumatoid arthritis.[2] The therapeutic effects of Oxaprozin are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent mediators of pain and inflammation.[1] Oxaprozin exhibits analgesic, antipyretic, and anti-inflammatory properties.[1] A notable characteristic of Oxaprozin is its long half-life, which allows for once-daily dosing in humans.[1] However, significant species-specific differences in metabolism exist, with a more rapid metabolism observed in rats compared to mice.

Mechanism of Action

Oxaprozin, like other NSAIDs, exerts its primary effect through the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade, leading to a reduction in inflammation, pain, and fever.

Pharmacokinetic Profile in Rodents

Significant differences in the metabolic rate of Oxaprozin have been observed between rats and mice. In rats, the metabolism is rapid, leading to low blood concentrations of the drug.[3] Conversely, mice exhibit a lower metabolic rate.[3] It is crucial to consider these differences when designing and interpreting in-vivo studies.

Table 1: Pharmacokinetic Parameters of Oxaprozin in Rodents (Oral Administration)

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative pharmacokinetic data for oral administration in rats and mice, including Cmax, Tmax, and AUC, were not available in the reviewed literature. The rapid metabolism in rats suggests a shorter half-life and lower AUC compared to mice.

Experimental Protocols

The following are detailed protocols for commonly used rodent models to assess the efficacy of this compound.

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This model is used to evaluate the acute anti-inflammatory activity of a compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

-

Oral gavage needles

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight with free access to water before the experiment.

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

-

This compound (various doses, e.g., 50, 100, 200 mg/kg)

-

Positive Control (e.g., Indomethacin 10 mg/kg)

-

-

Drug Administration: Administer the vehicle, this compound, or positive control orally via gavage 1 hour before carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:

-

% Inhibition = [ (Vc - Vt) / Vc ] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Adjuvant-Induced Arthritis in Rats (Chronic Inflammation)

This model mimics the chronic inflammation characteristic of rheumatoid arthritis.

Materials:

-

Male Lewis or Wistar rats (150-200 g)

-

This compound

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Digital calipers

-

Oral gavage needles

Procedure:

-

Animal Acclimation: Acclimate rats for at least one week.

-

Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Vehicle Control

-

This compound (e.g., 20, 50, 100 mg/kg, daily)

-

Positive Control (e.g., Methotrexate 0.3 mg/kg, twice a week)

-

-

Drug Administration: Begin oral administration of vehicle, this compound, or positive control on day 0 and continue daily for 21-28 days.

-

Assessment of Arthritis:

-

Paw Volume: Measure the volume of both hind paws every 2-3 days.

-

Arthritic Score: Score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=erythema and moderate swelling, 3=severe swelling, 4=joint deformity). The maximum score per animal is 16.

-

Body Weight: Monitor body weight every 2-3 days as an indicator of systemic inflammation.

-

-

Data Analysis: Compare the changes in paw volume, arthritic scores, and body weight between the treated and control groups.

References

Application Notes and Protocols for the Quantification of Oxaprozin Using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are applicable for the analysis of oxaprozin in both pharmaceutical dosage forms and biological matrices, such as human plasma.

Introduction

Oxaprozin is utilized for its anti-inflammatory and analgesic properties in the management of conditions like osteoarthritis and rheumatoid arthritis.[1] Accurate and precise quantification of oxaprozin is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and therapeutic drug monitoring. The reversed-phase HPLC (RP-HPLC) methods detailed below offer reliable and validated approaches for these applications.

Chromatographic Conditions for Oxaprozin Quantification

Several validated HPLC methods have been reported for the determination of oxaprozin. The following table summarizes the key chromatographic parameters from various studies, providing a comparative overview for method selection and development.

| Parameter | Method 1 (Pharmaceuticals)[2][3][4] | Method 2 (Pharmaceuticals)[1][5] | Method 3 (Human Plasma)[6][7] | Method 4 (Human Plasma)[8] |

| Column | ODS analytical column (150 mm × 4.6 mm i.d., 5-μm particle) | Hemochrom C18 (150 mm X 4.6mm) | Inertsil C18 (250mm x 4.6mm, 5µm) | C18 column |

| Mobile Phase | Acetonitrile and 5 mM triethanolamine solution (pH 3.5 ± 0.05) (45:55 v/v) | Acetonitrile and 0.1% Formic acid (40:60 v/v) | Phosphate buffer (pH 3) and Acetonitrile (40:60 v/v) | Methanol and 12.5mmol/L ammonium acetate buffer (pH 3.0) (71:29 v/v) |

| Flow Rate | 2.0 mL/min | Not Specified | 1.0 mL/min | Not Specified |

| Detection | UV at 254 nm | PDA detector at 220 nm | UV at 240 nm | Not Specified |

| Injection Volume | 20 μL | Not Specified | Not Specified | Not Specified |

| Run Time | 9 min | Not Specified | Retention time of oxaprozin: ~7.7 min | Not Specified |

Method Validation Summary

The performance of these HPLC methods has been validated to ensure their suitability for their intended purpose. Key validation parameters are summarized below.

| Parameter | Method 1 (Pharmaceuticals)[2][3][4] | Method 2 (Pharmaceuticals)[1][5] | Method 3 (Human Plasma)[6] | Method 4 (Human Plasma)[8] |

| Linearity Range | 160 to 240 μg/mL | 1-5 μg/mL | Not Specified | 0.50-70.56 μg/mL |

| Correlation Coefficient (r²) | Not Specified | 0.999 | Not Specified | Not Specified |

| LOD | 14.26 μg/mL | Not Specified | Not Specified | Not Specified |

| LOQ | 41.21 μg/mL | Not Specified | Not Specified | Not Specified |

| Accuracy/Recovery | High recovery | Accurate | Mean recovery > 50% | Not Specified |

| Precision (%RSD) | Low relative standard deviation | Precise | Intra-day RSD < 12.33%, Inter-day RSD < 10.42% | Not Specified |

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below.

Protocol 1: Quantification of Oxaprozin in Pharmaceutical Formulations[2][3]

This protocol is suitable for the quality control analysis of oxaprozin in tablets.

1. Materials and Reagents:

-

Oxaprozin reference standard

-

Acetonitrile (HPLC grade)

-

Triethanolamine

-

Phosphoric acid

-

Deionized water

-

0.45-μm cellulose acetate filter

-

0.2-μm membrane filter

2. Standard Solution Preparation:

-

Prepare a stock solution of oxaprozin in the mobile phase.

-

Construct calibration plots by preparing a series of working solutions (e.g., 150, 160, 180, 200, 220, and 240 μg/mL) by diluting the stock solution with the mobile phase.[2]

3. Sample Preparation:

-

Accurately weigh and powder twenty tablets.

-

Transfer an amount of powder equivalent to 50 mg of oxaprozin to a 50-mL volumetric flask.[2]

-

Add 25 mL of the mobile phase and sonicate for 10 minutes to ensure complete extraction.[2]

-

Dilute to volume with the mobile phase.

-

Centrifuge the solution at 4000 rpm for 10 minutes.[2]

-

Collect the clear supernatant and filter it through a 0.2 μm membrane filter.[2]

-

Dilute 5 mL of this solution to 25 mL with the mobile phase to obtain a final concentration of 200 μg/mL.[2]

4. HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase (Acetonitrile: 5 mM triethanolamine solution, pH 3.5, 45:55 v/v) at a flow rate of 2.0 mL/min.

-

Inject 20 μL of the prepared sample and standard solutions.

-

Quantify the oxaprozin concentration in the sample by comparing its peak area with the calibration curve.

Caption: Workflow for Oxaprozin Quantification in Tablets.

Protocol 2: Quantification of Oxaprozin in Human Plasma[6][8]

This protocol is designed for pharmacokinetic studies and requires a protein precipitation step.

1. Materials and Reagents:

-

Oxaprozin reference standard

-

Internal Standard (e.g., Nevirapine)

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (pH 3) or Ammonium acetate buffer (12.5 mmol/L, pH 3.0)

-

Methanol

-

Ethyl tertiary butyl ether (for extraction)

-

Deionized water

2. Standard and Quality Control (QC) Sample Preparation:

-

Prepare a stock solution of oxaprozin and the internal standard in a suitable solvent (e.g., methanol).

-

Spike blank human plasma with known concentrations of oxaprozin to prepare calibration standards and QC samples.

3. Sample Preparation (Protein Precipitation):

-

To a volume of plasma sample, add a precipitating agent (e.g., methanol or acetonitrile). A common alternative involves liquid-liquid extraction with a solvent like ethyl tertiary butyl ether.[6]

-

Vortex the mixture to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the clear supernatant to a clean tube for analysis.

4. HPLC Analysis:

-

Equilibrate the HPLC system with the chosen mobile phase (e.g., Phosphate buffer pH3: Acetonitrile, 40:60 v/v) at a flow rate of 1.0 mL/min.[6]

-

Inject the prepared sample supernatant into the HPLC system.

-

Monitor the effluent by UV detection at the appropriate wavelength (e.g., 240 nm).[6]

-

The retention time for oxaprozin is approximately 7.7 minutes under these conditions.[6]

-

Quantify the oxaprozin concentration using the ratio of the peak area of oxaprozin to the peak area of the internal standard against the calibration curve.

Caption: Workflow for Oxaprozin Quantification in Plasma.

Conclusion

The HPLC methods described provide robust and reliable means for the quantification of oxaprozin in both pharmaceutical and biological samples. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Proper method validation is essential before implementation for routine analysis. These protocols and data serve as a valuable resource for researchers and scientists in the field of pharmaceutical analysis and drug development.

References

- 1. Stability-indicating RP-HPLC method for oxaprozin validation. [wisdomlib.org]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. akjournals.com [akjournals.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. wjbphs.com [wjbphs.com]

- 7. researchgate.net [researchgate.net]

- 8. [Determination of oxaprozin in human plasma with high performance liquid chromatography (HPLC) and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Oxaprozin's Analgesic Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the analgesic efficacy of oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), using common animal models of pain. The information is intended to guide researchers in designing and executing preclinical studies to assess the pain-relieving properties of this compound.

Introduction

Oxaprozin is an NSAID belonging to the propionic acid class, known for its anti-inflammatory, analgesic, and antipyretic properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[2] Emerging evidence also suggests that oxaprozin's analgesic effects may be mediated through additional pathways, including the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation and modulation of the endogenous cannabinoid system.[3][4]

To substantiate the analgesic claims of oxaprozin and understand its dose-response relationship, various well-established animal models of nociception are employed. This document outlines the protocols for three commonly used models: the Acetic Acid-Induced Writhing Test, the Carrageenan-Induced Paw Edema Model, and the Randall-Selitto Test.

Signaling Pathways in Oxaprozin-Mediated Analgesia

The analgesic effect of oxaprozin is primarily attributed to the inhibition of prostaglandin synthesis. However, other pathways may also contribute to its pain-relieving properties.

Caption: Oxaprozin's primary and potential secondary analgesic pathways.

Experimental Protocols

The following are detailed protocols for assessing the analgesic efficacy of oxaprozin.

Acetic Acid-Induced Writhing Test in Mice

This model is widely used to screen for peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a writhing response, characterized by abdominal constrictions and stretching of the hind limbs. The reduction in the number of writhes is an indicator of analgesia.[5]

Experimental Workflow:

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Protocol:

-

Animals: Male Swiss albino mice weighing 20-25 g are used. Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into groups (n=6-10 per group):

-

Vehicle Control (e.g., 0.5% carboxymethylcellulose)

-

Positive Control (e.g., Diclofenac sodium, 10 mg/kg)

-

Oxaprozin (various doses, e.g., 10, 20, 40 mg/kg)

-

-

Drug Administration: Oxaprozin or the vehicle is administered orally (p.o.) 30 to 60 minutes before the induction of writhing.

-

Induction of Writhing: 0.6% acetic acid solution is injected intraperitoneally (i.p.) at a volume of 10 ml/kg body weight.

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (abdominal constrictions, stretching of hind limbs) is counted for a period of 20 to 30 minutes.

-

Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Data Presentation:

| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |

| Vehicle Control | - | Data | - |

| Positive Control (e.g., Diclofenac Na) | 10 | Data | Data |

| Oxaprozin | 10 | Data | Data |

| Oxaprozin | 20 | Data | Data |

| Oxaprozin | 40 | Data | Data |

Carrageenan-Induced Paw Edema in Rats

This model is a classic and widely used method to evaluate the anti-inflammatory and peripheral analgesic activity of compounds. Subplantar injection of carrageenan induces a local inflammation characterized by edema (swelling), which can be quantified.

Experimental Workflow:

Caption: Workflow for the Carrageenan-Induced Paw Edema Test.

Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats weighing 150-200 g are used.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Grouping: Animals are divided into groups (n=6 per group) similar to the writhing test.

-

Drug Administration: Oxaprozin or vehicle is administered orally 60 minutes before carrageenan injection.

-

Induction of Edema: 0.1 ml of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

-

Paw Volume Measurement: The paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema is calculated as follows: % Inhibition = [(Mean edema in control group - Mean edema in treated group) / Mean edema in control group] x 100

Data Presentation:

In rats, the anti-inflammatory potency of oxaprozin in the carrageenan hind paw edema model is reported to be almost equal to that of aspirin. The following table is a template for presenting the results.